
Mertensene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Mertensene is a synthetic organic compound characterized by its complex structure, which includes multiple halogen atoms and a cyclohexane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Mertensene typically involves multiple steps, starting from simpler organic molecules One common approach is to begin with a cyclohexane derivative, followed by sequential halogenation reactions to introduce the bromine and chlorine atoms
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of specific catalysts, controlled temperatures, and pressure conditions. The scalability of the synthesis process is crucial for industrial applications, ensuring that the compound can be produced in large quantities efficiently.
Chemical Reactions Analysis
Types of Reactions
Mertensene can undergo various chemical reactions, including:
Substitution Reactions: The halogen atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.
Addition Reactions: The double bond in the (E)-2-chloroethenyl group can participate in addition reactions with various reagents.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Addition: Reagents like hydrogen gas with a palladium catalyst for hydrogenation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield derivatives with different functional groups, while oxidation and reduction can lead to various oxidized or reduced forms of the compound.
Scientific Research Applications
Chemistry
In chemistry, Mertensene is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound may be studied for its potential effects on biological systems. Its interactions with enzymes, receptors, or other biomolecules can provide insights into its biological activity and potential therapeutic applications.
Medicine
While not currently used as a drug, the compound’s structure suggests it could be a candidate for drug development
Industry
In industry, this compound may be used in the production of specialty chemicals, agrochemicals, or materials with specific properties.
Mechanism of Action
The mechanism of action of Mertensene depends on its interactions with molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s halogen atoms and double bond may play crucial roles in its binding affinity and reactivity, influencing its biological and chemical effects.
Comparison with Similar Compounds
Similar Compounds
(1S,2S,4R,5S)-4-bromo-1,2-dichloro-1,5-dimethylcyclohexane: Lacks the (E)-2-chloroethenyl group.
(1S,2S,4R,5S)-4-bromo-1,2-dichloro-5-[(Z)-2-chloroethenyl]-1,5-dimethylcyclohexane: Contains the (Z)-2-chloroethenyl group instead of the (E)-isomer.
(1S,2S,4R,5S)-4-bromo-1,2-dichloro-5-[(E)-2-bromoethenyl]-1,5-dimethylcyclohexane: Substitutes a bromine atom for one of the chlorine atoms in the ethenyl group.
Uniqueness
The presence of the (E)-2-chloroethenyl group in Mertensene distinguishes it from similar compounds
Properties
Molecular Formula |
C10H14BrCl3 |
|---|---|
Molecular Weight |
320.5 g/mol |
IUPAC Name |
(1S,2S,4R,5S)-4-bromo-1,2-dichloro-5-[(E)-2-chloroethenyl]-1,5-dimethylcyclohexane |
InChI |
InChI=1S/C10H14BrCl3/c1-9(3-4-12)6-10(2,14)8(13)5-7(9)11/h3-4,7-8H,5-6H2,1-2H3/b4-3+/t7-,8+,9-,10+/m1/s1 |
InChI Key |
RUGBKCUWZCCZDR-QWDTXXANSA-N |
Isomeric SMILES |
C[C@]1(C[C@]([C@H](C[C@H]1Br)Cl)(C)Cl)/C=C/Cl |
Canonical SMILES |
CC1(CC(C(CC1Br)Cl)(C)Cl)C=CCl |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


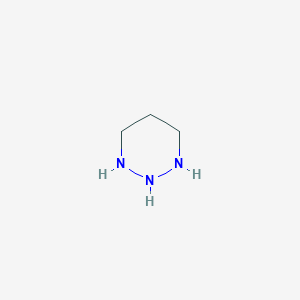
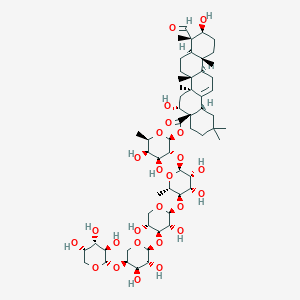

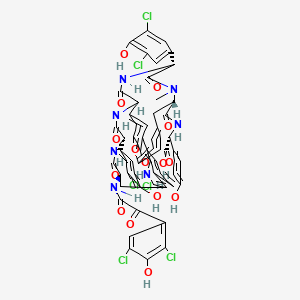
![(2S)-2-[[[5-[[methyl-(phenylmethyl)amino]-oxomethyl]-1H-imidazol-4-yl]-oxomethyl]amino]-6-[[(2-methylpropan-2-yl)oxy-oxomethyl]amino]hexanoic acid tert-butyl ester](/img/structure/B1256156.png)

![4-[(2E)-2-[1-(4-imidazol-1-ylphenyl)ethylidene]hydrazinyl]benzoic acid](/img/structure/B1256158.png)
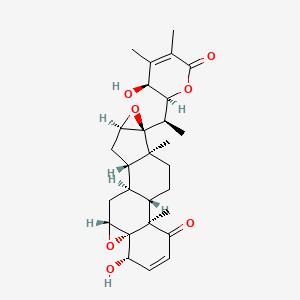
![3-(4-methylphenyl)-5-oxo-N-propyl-8-thiazolo[2,3-b]quinazolinecarboxamide](/img/structure/B1256161.png)



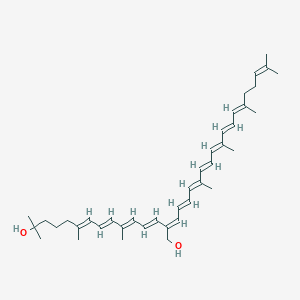
![(E)-1-[5-[(4-fluorophenyl)methyl]furan-2-yl]-3-hydroxy-3-(1H-1,2,4-triazol-5-yl)prop-2-en-1-one](/img/structure/B1256169.png)
